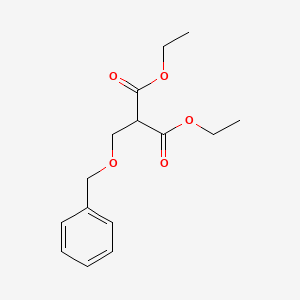
Diethyl 2-((benzyloxy)methyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-((benzyloxy)methyl)malonate is an organic compound with the molecular formula C15H20O5. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a benzyloxy group and two ethyl ester groups. This compound is used in various chemical syntheses due to its reactivity and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-((benzyloxy)methyl)malonate can be synthesized through the alkylation of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous distillation units to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-((benzyloxy)methyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, alkyl halides as alkylating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating the compound to high temperatures, often in the presence of a catalyst.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-((benzyloxy)methyl)malonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As an intermediate in the synthesis of drugs and bioactive molecules.
Industry: In the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of diethyl 2-((benzyloxy)methyl)malonate involves its reactivity at the methylene group, which is activated by the adjacent ester groups. This activation allows for various nucleophilic substitutions and other reactions. The compound can also act as a precursor to more complex molecules through decarboxylation and other transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the benzyloxy group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Benzyl malonate: Contains a benzyl group directly attached to the malonate structure.
Uniqueness
Diethyl 2-((benzyloxy)methyl)malonate is unique due to the presence of the benzyloxy group, which provides additional reactivity and allows for the synthesis of more complex molecules. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .
Eigenschaften
Molekularformel |
C15H20O5 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
diethyl 2-(phenylmethoxymethyl)propanedioate |
InChI |
InChI=1S/C15H20O5/c1-3-19-14(16)13(15(17)20-4-2)11-18-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
XLEFHAFBKIOCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(COCC1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



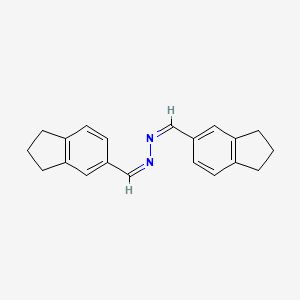




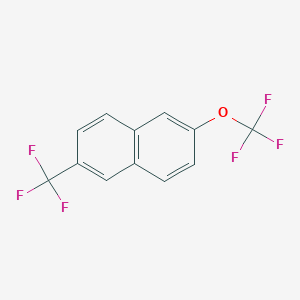
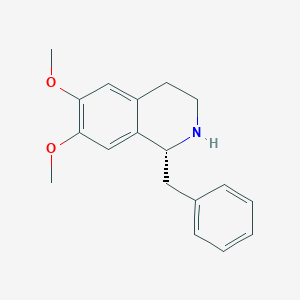
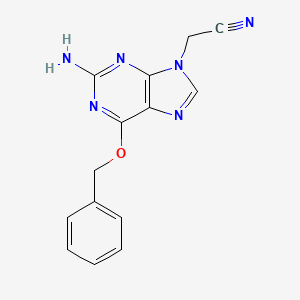
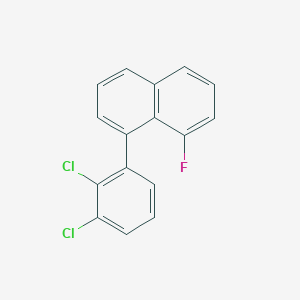
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)



